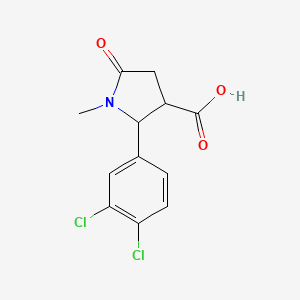
2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11Cl2NO3 and its molecular weight is 288.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁Cl₂NO₃ |
| Molecular Weight | 288.13 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 64067622 |
| Appearance | Powder |
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit promising anticancer properties. Specifically, the compound was tested against A549 human lung adenocarcinoma cells. The results indicated a structure-dependent cytotoxic effect:
- Cytotoxicity Results :
Table: Anticancer Activity against A549 Cells
| Compound | Viability (%) | Significance (p-value) |
|---|---|---|
| Control | 100 | - |
| 2-(3,4-Dichlorophenyl)... | 63.4 | <0.05 |
| 3,5-Dichloro derivative | 21.2 | <0.001 |
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent against various Gram-positive pathogens and drug-resistant fungi. In vitro studies have highlighted its effectiveness against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa:
- Screening Results :
Table: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | <10 µg/mL | Gram-positive |
| Klebsiella pneumoniae | <20 µg/mL | Gram-negative |
| Pseudomonas aeruginosa | <15 µg/mL | Gram-negative |
Case Studies
-
Study on Anticancer Properties :
A study conducted on A549 cells demonstrated that the compound's derivatives could significantly inhibit cell proliferation compared to standard chemotherapeutics like cisplatin . -
Antimicrobial Resistance Study :
Research highlighted the compound's efficacy against resistant strains of bacteria, indicating it may serve as a scaffold for developing new antimicrobial agents targeting resistant infections .
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c1-15-10(16)5-7(12(17)18)11(15)6-2-3-8(13)9(14)4-6/h2-4,7,11H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGQDMPNLRDLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















